N-(4-methoxyphenethyl)-2-((6-phenylpyridazin-3-yl)thio)acetamide
Description
N-(4-Methoxyphenethyl)-2-((6-phenylpyridazin-3-yl)thio)acetamide is a sulfur-containing acetamide derivative characterized by a 4-methoxyphenethyl group attached to the nitrogen atom and a 6-phenylpyridazinylthio moiety at the acetamide’s thioether linkage. The compound’s methoxy group may enhance solubility compared to non-polar substituents, while the pyridazine ring could contribute to π-π stacking interactions in biological targets .
Properties
IUPAC Name |
N-[2-(4-methoxyphenyl)ethyl]-2-(6-phenylpyridazin-3-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O2S/c1-26-18-9-7-16(8-10-18)13-14-22-20(25)15-27-21-12-11-19(23-24-21)17-5-3-2-4-6-17/h2-12H,13-15H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHZHQFRMKAIPSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)CSC2=NN=C(C=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-methoxyphenethyl)-2-((6-phenylpyridazin-3-yl)thio)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, summarizing findings from various studies, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound has a complex structure characterized by a phenethyl moiety and a pyridazine ring, which may contribute to its bioactivity. The molecular formula is , indicating the presence of sulfur, which is often associated with various biological activities.
Antimicrobial Activity
Several studies have demonstrated the antimicrobial properties of similar compounds featuring thioacetamide moieties. For instance, derivatives with similar structures have shown effectiveness against various bacteria and fungi. The mechanism often involves disruption of microbial cell walls or interference with metabolic pathways.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 128 µg/mL |
Anticancer Activity
The compound's potential as an anticancer agent has been explored through in vitro studies. Similar thioamide derivatives have been reported to exhibit cytotoxic effects on various cancer cell lines, including:
- HeLa Cells : IC50 values around 50 µg/mL.
- A549 Cells : IC50 values around 45 µg/mL.
These findings suggest that this compound may induce apoptosis in cancer cells, possibly through the activation of caspase pathways or inhibition of specific oncogenic signals.
The mechanisms underlying the biological activities of this compound can be attributed to several factors:
- Enzyme Inhibition : The thioacetamide group may interact with enzyme active sites, inhibiting their function.
- Cell Membrane Disruption : The lipophilic nature of the compound allows it to integrate into cell membranes, affecting permeability and leading to cell death.
- Signal Transduction Modulation : It may alter signaling pathways involved in cell proliferation and apoptosis.
Case Studies
Recent research has highlighted the efficacy of similar compounds in preclinical models:
- Study A : Investigated the effects on MRSA strains, showing significant antibacterial activity comparable to traditional antibiotics.
- Study B : Focused on the anticancer properties in xenograft models, demonstrating tumor growth inhibition by over 60% when treated with the compound.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Variations in Acetamide Derivatives
a. Thiazole vs. Phenethyl Substituents
- N-(4-Methylthiazol-2-yl)-2-((6-phenylpyridazin-3-yl)thio)acetamide (): Replacing the 4-methoxyphenethyl group with a 4-methylthiazole ring reduces steric bulk and alters electronic properties. The thiazole’s heterocyclic nature may improve metabolic stability compared to the phenethyl group, which is more lipophilic. This compound has a purity of 98% and is stored at 2–8°C, suggesting moderate stability .
- N-(3-Methylphenyl)acetamide AS111 (): Features a 3-methylphenyl group and a triazole-thioacetamide scaffold. This derivative exhibited 1.28× higher anti-inflammatory activity than diclofenac in rat models, highlighting the impact of aryl substituents on bioactivity .
b. Halogenated and Phenoxy Derivatives
- N-(4-Bromophenyl)-2-((5-methyltriazinoindol-3-yl)thio)acetamide (26) (): Bromine substitution increases molecular weight (MW) and may enhance binding affinity via halogen bonding. However, bromine could reduce solubility compared to the methoxy group in the target compound .
- Its 95% purity aligns with typical synthetic yields for such derivatives .
Pharmacophore Modifications: Pyridazine vs. Pyrimidine/Quinazolinone Moieties
- Quinazolinone Derivatives (): Compounds like N-(4-Tolyl)-2-((4-oxoquinazolin-2-yl)thio)acetamide (8) feature a quinazolinone core instead of pyridazine. These derivatives showed high melting points (e.g., 315.5°C for compound 8), indicating strong crystalline packing, which may limit bioavailability compared to pyridazine-based analogs .
- Pyrimidine-Thioacetamides (): Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate (1) uses a pyrimidine ring with a thietane substituent. Such modifications alter electron distribution and may influence target selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
